Diethyl 2,3-diphenylbutanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

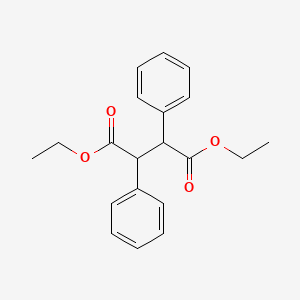

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,3-diphenylbutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAMWUWLDQUKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2,3-Diphenylbutanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl 2,3-diphenylbutanedioate, a succinate derivative with applications in organic synthesis and as a potential building block in drug development. This document details the primary synthetic pathway, including the preparation of the precursor, experimental protocols, and characterization data.

Overview of the Synthetic Pathway

The principal and most direct route for the synthesis of this compound is through the reductive dimerization of ethyl phenylacetate. This reaction, often mediated by a single-electron transfer reagent, facilitates the coupling of two ester molecules at the α-carbon position. Among the various methods available for such transformations, the use of samarium(II) iodide (SmI₂) has emerged as a powerful tool for carbon-carbon bond formation under mild conditions.

The overall synthetic strategy can be broken down into two main stages:

-

Synthesis of the Precursor: Preparation of ethyl phenylacetate from benzyl cyanide.

-

Reductive Dimerization: Coupling of ethyl phenylacetate to yield this compound.

This guide will provide detailed experimental procedures for both stages, along with the expected outcomes and characterization data.

Experimental Protocols

Synthesis of Ethyl Phenylacetate (Precursor)

A well-established method for the preparation of ethyl phenylacetate involves the ethanolysis of benzyl cyanide catalyzed by sulfuric acid.[1]

Reaction:

Procedure:

-

To a 3-liter round-bottomed flask equipped with a reflux condenser, add 750 g (918 mL) of 95% ethanol, 750 g (408 mL) of concentrated sulfuric acid, and 450 g (3.85 moles) of benzyl cyanide.[1]

-

Heat the mixture to boiling for 6-7 hours. The mixture will initially form two layers.[1]

-

After cooling, pour the reaction mixture into 2 liters of water.

-

Separate the upper layer containing the crude ethyl phenylacetate.

-

Wash the organic layer with a 10% sodium carbonate solution to neutralize any remaining acid and remove any phenylacetic acid byproduct. The addition of sodium chloride may be necessary to facilitate layer separation.[1]

-

Distill the washed product under reduced pressure. The pure ethyl phenylacetate will distill at 120-125 °C at 17-18 mmHg.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 525-550 g (83-87%) | [1] |

| Boiling Point | 120-125 °C @ 17-18 mmHg | [1] |

Synthesis of this compound via Reductive Dimerization

Proposed Reaction Pathway:

Figure 1: Proposed reaction pathway for the reductive dimerization of ethyl phenylacetate.

General Experimental Protocol (Analogous to SmI₂-mediated couplings):

This protocol is a general guideline and would require optimization for this specific substrate.

-

Preparation of Samarium(II) Iodide Solution: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), place samarium metal (2.2 equivalents) and 1,2-diiodoethane (2.0 equivalents). Add anhydrous tetrahydrofuran (THF) and stir the mixture at room temperature. The formation of the deep blue SmI₂ solution should occur within 1-2 hours.

-

Reaction: Cool the SmI₂ solution to -78 °C. To this, add a solution of ethyl phenylacetate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Quenching: After stirring at -78 °C for a specified time (e.g., 2-4 hours, to be optimized), quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate or 1 M hydrochloric acid.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Quantitative Data (to be determined experimentally):

| Parameter | Expected Value |

| Yield | Moderate to good |

| Diastereomeric Ratio | Mixture of dl and meso isomers |

Characterization of this compound

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods. While specific spectra for this compound were not found in the initial searches, the expected spectral data can be predicted based on its structure.

Table of Predicted Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Multiplet for aromatic protons (approx. 7.2-7.4 ppm).- Signal for the methine protons (CH-Ph).- Quartet and triplet for the ethyl ester protons (-OCH₂CH₃). |

| ¹³C NMR | - Signals for the carbonyl carbons of the ester groups (approx. 170-175 ppm).- Signals for the aromatic carbons.- Signal for the methine carbons.- Signals for the ethyl group carbons. |

| IR Spectroscopy | - Strong C=O stretching vibration for the ester (approx. 1730 cm⁻¹).- C-O stretching vibrations.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 326.15.- Fragmentation pattern corresponding to the loss of ethoxy and carbethoxy groups. |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Figure 2: Logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a primary synthetic pathway for this compound based on the reductive dimerization of a readily accessible precursor, ethyl phenylacetate. While a specific, optimized protocol for the dimerization step requires further experimental investigation, the proposed methodology using samarium(II) iodide provides a strong starting point for researchers. The successful synthesis and characterization of this compound will enable its further exploration in various fields, including medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Chemical Properties of Diethyl 2,3-diphenylbutanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,3-diphenylbutanedioate, also known as diethyl 2,3-diphenylsuccinate, is a diester of succinic acid with the chemical formula C₂₀H₂₂O₄.[1] This molecule exists as two stereoisomers: a meso compound and a pair of enantiomers (dl-racemic mixture). The presence of two chiral centers at the C2 and C3 positions of the butanedioate backbone, each bearing a phenyl group, imparts distinct chemical and physical properties to these isomers and makes them valuable chiral building blocks in organic synthesis. This guide provides a comprehensive overview of the available technical data on this compound, focusing on its chemical and physical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that experimentally determined data for the dl-racemic mixture (CAS: 24097-93-6) is limited in publicly accessible literature. Much of the available information pertains to the meso-isomer or is computational.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | This compound | --- |

| Synonyms | Diethyl 2,3-diphenylsuccinate, dl-2,3-Diphenyl-succinic acid diethyl ester, Diethyl (±)-2,3-diphenylsuccinate | [1] |

| CAS Number | 24097-93-6 (for dl-racemic mixture) | [1] |

| Molecular Formula | C₂₀H₂₂O₄ | [1] |

| Molecular Weight | 326.39 g/mol | [1] |

| Appearance | White crystalline solid (for meso-isomer) | [2] |

| Melting Point | 50-55 °C (for meso-isomer) | [2] |

| Boiling Point | Not available | --- |

| Density | Not available | --- |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); Poorly soluble in water. | [2] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, primarily focusing on the formation of the C2-C3 carbon-carbon bond. The choice of method can influence the diastereoselectivity of the reaction, yielding either the meso or the dl-racemic product.

Oxidative Coupling of Ethyl Phenylacetate

One common method involves the oxidative coupling of the enolate of ethyl phenylacetate. This approach can be tailored to favor the formation of either the meso or dl-isomer depending on the reaction conditions and reagents used.

Experimental Protocol (General Procedure):

-

Enolate Formation: A solution of ethyl phenylacetate in a dry, aprotic solvent (e.g., tetrahydrofuran) is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, at low temperature (-78 °C) under an inert atmosphere (e.g., argon) to generate the corresponding enolate.

-

Oxidative Coupling: An oxidizing agent, such as copper(II) chloride or iodine, is added to the enolate solution. The reaction mixture is stirred for a specified period, allowing the coupling to proceed.

-

Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

Figure 1: Oxidative coupling of ethyl phenylacetate.

Reductive Dimerization of Ethyl Benzoylformate

Another synthetic strategy involves the reductive dimerization of ethyl benzoylformate. This method can also lead to the formation of diethyl 2,3-dihydroxy-2,3-diphenylsuccinate, which can be subsequently deoxygenated.

Experimental Protocol (General Procedure):

-

Reaction Setup: A solution of ethyl benzoylformate in a suitable solvent is prepared.

-

Reduction: A reducing agent is added to the solution. The reaction may be carried out under photochemical conditions or with a chemical reductant.

-

Workup and Purification: Following the completion of the reaction, the mixture is worked up and purified using standard techniques as described in the oxidative coupling method.

Figure 2: Reductive dimerization of ethyl benzoylformate.

Esterification of 2,3-Diphenylsuccinic Acid

The direct esterification of 2,3-diphenylsuccinic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is a straightforward method for preparing the diethyl ester.[2]

Experimental Protocol:

-

Reaction Mixture: 2,3-Diphenylsuccinic acid is dissolved in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is carefully added.

-

Reflux: The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Figure 3: Esterification of 2,3-diphenylsuccinic acid.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl ester groups and the methine protons at the C2 and C3 positions, as well as the aromatic protons of the phenyl groups. The ethyl groups would exhibit a triplet for the methyl protons and a quartet for the methylene protons. The chemical shift and multiplicity of the methine protons would be influenced by the stereochemistry (meso vs. dl). The aromatic protons would likely appear as a complex multiplet in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbons of the ester groups, the methine carbons, the carbons of the ethyl groups, and the aromatic carbons. The number of signals for the aromatic carbons would depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band characteristic of the C=O stretching vibration of the ester functional group, typically in the range of 1730-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (326.39). Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethoxycarbonyl group (-COOC₂H₅), and cleavage of the C2-C3 bond.

Applications in Research and Drug Development

The stereochemical complexity of this compound makes it a valuable precursor in asymmetric synthesis. Its application as a chiral building block allows for the introduction of specific stereochemistry in the synthesis of more complex molecules, including pharmaceuticals and natural products. The phenyl groups also provide a scaffold that can be further functionalized, expanding its utility in medicinal chemistry and materials science.

Conclusion

This compound is a molecule of significant interest in organic synthesis due to its stereochemical properties. While some basic chemical information and synthetic routes are known, a comprehensive public database of its quantitative physical and spectral properties is currently lacking. Further experimental characterization of both the meso and dl-racemic forms would be highly beneficial for its broader application in research and development. This guide has summarized the currently available information and provided general experimental protocols to aid researchers in the synthesis and handling of this compound.

References

An In-Depth Technical Guide to Diethyl 2,3-diphenylbutanedioate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 24097-93-6

Synonyms: dl-2,3-Diphenyl-succinic acid diethyl ester, Diethyl (+/-)-2,3-diphenylsuccinate[1]

This technical guide provides a comprehensive overview of the available scientific and technical data for Diethyl 2,3-diphenylbutanedioate. The information is compiled for use by professionals in research and drug development.

Physicochemical and Spectral Data

A thorough review of scientific literature and chemical databases reveals a significant lack of experimentally determined physicochemical and spectral data for this compound. The available information is summarized below.

Table 1: Summary of Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₂₀H₂₂O₄ | Confirmed |

| Molecular Weight | 326.386 g/mol | Confirmed[1] |

| Melting Point | Data Not Available | - |

| Boiling Point | 418.6 ± 40.0 °C | Predicted |

| Density | 1.123 ± 0.0 g/cm³ | Predicted |

| Solubility | Data Not Available | - |

Table 2: Summary of Spectral Data

| Spectrum Type | Data |

| ¹H NMR | No experimental data available in searched resources. |

| ¹³C NMR | No experimental data available in searched resources. |

| Infrared (IR) | No experimental data available in searched resources. |

| Mass Spectrometry (MS) | No experimental data available in searched resources. |

Experimental Protocols: Synthesis

Conceptual Experimental Workflow: Photochemical Dimerization of Ethyl Cinnamate

The following diagram illustrates a conceptual workflow for the synthesis of this compound based on the principles of photochemical dimerization.

Caption: Conceptual workflow for the synthesis of this compound.

Methodology Details:

-

Starting Material: Ethyl cinnamate.

-

Reaction: The reaction is typically carried out by exposing a concentrated solution or the solid-state starting material to ultraviolet (UV) radiation. The use of a Lewis acid catalyst may enhance the reaction efficiency and stereoselectivity.

-

Work-up and Purification: Following the reaction, the solvent (if used) is removed under reduced pressure. The resulting crude product, which may contain a mixture of stereoisomers (truxillates and truxinates), would then be purified, typically by column chromatography on silica gel.

-

Characterization: The final product would be characterized by standard spectroscopic methods (NMR, IR, MS) and its purity assessed by techniques such as HPLC.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases and literature yielded no information on the biological activity of this compound. There are no published studies on its pharmacological effects, potential applications in drug development, or its mechanism of action. Consequently, there are no known signaling pathways associated with this compound.

Table 3: Summary of Biological Data

| Area of Investigation | Findings |

| Pharmacological Activity | No data available. |

| Mechanism of Action | No data available. |

| Signaling Pathway Involvement | No data available. |

| Toxicology/Cytotoxicity | No data available. |

| Drug Development Studies | No data available. |

Given the complete lack of biological data, no diagrams of signaling pathways or experimental workflows for biological assays can be provided.

Conclusion

This compound (CAS: 24097-93-6) is a compound for which there is a notable scarcity of public scientific data. While its chemical identity is established, its physicochemical properties, spectral characteristics, and biological activities remain largely uncharacterized. The most probable synthetic route is the photochemical dimerization of ethyl cinnamate, though a specific protocol has not been detailed in the available literature. For the scientific and drug development communities, this compound represents an unexplored area. Future research would be required to determine its properties and potential applications.

References

An In-depth Technical Guide on the Molecular Structure of Diethyl 2,3-Diphenylbutanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

The core structure of diethyl 2,3-diphenylbutanedioate consists of a succinic acid diethyl ester backbone with two phenyl groups attached to the alpha and beta carbons. The molecular formula is C₂₀H₂₂O₄, with a molecular weight of approximately 326.39 g/mol .[1]

Stereoisomerism

The two stereogenic centers at positions 2 and 3 lead to the existence of three stereoisomers:

-

meso-Diethyl 2,3-diphenylbutanedioate: An achiral diastereomer with a plane of symmetry.

-

(d,l)-Diethyl 2,3-diphenylbutanedioate: A racemic mixture of two enantiomers, (2R,3R)- and (2S,3S)-diethyl 2,3-diphenylbutanedioate.

The stereochemistry significantly influences the physical properties and potential applications of the molecule.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is limited in the available literature. The following table summarizes the known information, primarily for the meso isomer.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₄ | [1] |

| Molecular Weight | 326.39 g/mol | [1] |

| CAS Number | 24097-93-6 (for the d/l or unspecified mixture) | [1] |

| Appearance (meso) | White crystalline solid | [2] |

| Melting Point (meso) | 50-55 °C | [2] |

| Solubility (meso) | Soluble in organic solvents (e.g., ethanol, acetone); poorly soluble in water | [2] |

Synthesis of this compound

Several synthetic routes to this compound, particularly the meso isomer, have been reported. These generally involve the formation of the carbon-carbon bond between the two phenyl-substituted carbons.

Oxidative Coupling of Ethyl Phenylacetate

A common method for the synthesis of the meso isomer is the oxidative coupling of ethyl phenylacetate. This reaction typically employs a coupling agent to facilitate the formation of the C2-C3 bond.

Caption: Oxidative coupling of ethyl phenylacetate to form meso-diethyl 2,3-diphenylbutanedioate.

Other Synthetic Approaches

Other reported methods for the synthesis of the meso isomer include:

-

Direct esterification of meso-2,3-diphenylsuccinic acid: This involves the reaction of the corresponding dicarboxylic acid with ethanol in the presence of an acid catalyst.[2]

-

Reduction of a cyclic imide: This multi-step process involves the reduction of a 2,3-diphenylsuccinimide derivative followed by esterification.

Experimental Protocols

Detailed, step-by-step experimental protocols with specific reagent quantities, reaction conditions, and purification methods for the synthesis of this compound are not available in the reviewed public literature. The synthetic methods mentioned above are described in a general sense without the specific details required for laboratory reproduction.

Spectroscopic Characterization

A comprehensive analysis of the molecular structure of this compound requires spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR). However, no ¹H or ¹³C NMR spectra for any of the stereoisomers of this compound were found in the available search results. This represents a significant gap in the publicly accessible data for this compound.

Conclusion

This compound is a molecule with interesting stereochemical properties and relevance in organic synthesis. While its general structure and some synthetic pathways are known, there is a notable lack of detailed experimental and spectroscopic data in the public domain. For researchers and scientists working with this compound, further investigation to fully characterize its various stereoisomers, including detailed NMR analysis and the development of robust, well-documented synthetic protocols, would be of significant value to the scientific community.

References

Spectroscopic Characterization of Diethyl 2,3-diphenylbutanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Diethyl 2,3-diphenylbutanedioate. Due to the limited availability of specific experimental spectra in public databases, this document focuses on the predicted spectroscopic data for its diastereomers, the meso and the racemic (dl) forms, based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Stereoisomerism

This compound, also known as diethyl 2,3-diphenylsuccinate, is a diester with the chemical formula C₂₀H₂₂O₄ and a molecular weight of 326.39 g/mol . The molecule contains two chiral centers at the C2 and C3 positions, giving rise to three stereoisomers: a meso compound [(2R,3S)-diethyl 2,3-diphenylbutanedioate] and a pair of enantiomers, (2R,3R)- and (2S,3S)-diethyl 2,3-diphenylbutanedioate, which exist as a racemic mixture (dl). The different spatial arrangements of the phenyl and ethoxycarbonyl groups in these diastereomers result in distinct spectroscopic signatures, particularly in NMR spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for the meso and dl isomers of this compound. These predictions are based on the analysis of similar structures and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) - meso isomer | Predicted Chemical Shift (δ, ppm) - dl isomer | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20 - 7.40 | 7.10 - 7.30 | m | - |

| Methine-H (C2, C3) | ~3.80 | ~3.95 | s | - |

| Methylene-H (-OCH₂CH₃) | 3.90 - 4.10 | 3.80 - 4.00 | q | ~7.1 |

| Methyl-H (-OCH₂CH₃) | 0.90 - 1.10 | 0.80 - 1.00 | t | ~7.1 |

Note: The chemical shifts of the methine protons are expected to be singlets due to the magnetic equivalence of the two protons in the meso isomer and the C₂ symmetry of the dl enantiomers. Subtle differences in the chemical shifts of the phenyl and ester protons are anticipated between the two diastereomers due to their different magnetic environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) - meso isomer | Predicted Chemical Shift (δ, ppm) - dl isomer |

| Carbonyl-C (C=O) | 171 - 173 | 172 - 174 |

| Quaternary Phenyl-C | 138 - 140 | 139 - 141 |

| Phenyl-C (CH) | 127 - 129 | 127 - 129 |

| Methine-C (C2, C3) | 55 - 58 | 56 - 59 |

| Methylene-C (-OCH₂) | 60 - 62 | 61 - 63 |

| Methyl-C (-CH₃) | 13 - 15 | 13 - 15 |

Note: Due to the symmetry in both the meso and dl isomers, the number of distinct carbon signals will be less than the total number of carbon atoms in the molecule.

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C=O (Ester) | 1730 - 1750 | Stretch |

| C-O (Ester) | 1150 - 1250 | Stretch |

| C-H (Aromatic) | 3030 - 3100 | Stretch |

| C=C (Aromatic) | 1450 - 1600 | Stretch |

| C-H (Aliphatic) | 2850 - 3000 | Stretch |

Note: The IR spectra of the diastereomers are expected to be very similar, with minor differences in the fingerprint region (below 1500 cm⁻¹) that could potentially be used for differentiation.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment Ion |

| 326 | [M]⁺ (Molecular Ion) |

| 281 | [M - OCH₂CH₃]⁺ |

| 253 | [M - COOCH₂CH₃]⁺ |

| 163 | [C₆H₅CHCO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern is predicted to be similar for both diastereomers under standard electron ionization (EI) conditions.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Weigh approximately 10-20 mg of the this compound sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]

-

Filter the solution if any particulate matter is present to avoid interfering with the magnetic field homogeneity.[1]

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1]

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method for Solids) :

-

Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[3][4]

-

Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[3]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

-

-

Data Acquisition :

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electron Ionization - EI) :

-

Data Acquisition :

-

Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through the injector of a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[7]

-

The detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Navigating the Solubility Landscape of Diethyl 2,3-Diphenylbutanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,3-diphenylbutanedioate, a diester of succinic acid, serves as a key intermediate in various synthetic pathways, including those of potential pharmaceutical interest. Its stereochemistry and the presence of bulky phenyl groups significantly influence its physicochemical properties, with solubility being a critical parameter for its application in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile.

Core Concept: Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound features both polar and nonpolar characteristics. The two ethyl ester groups provide sites for hydrogen bonding and dipole-dipole interactions, contributing to its affinity for polar solvents. Conversely, the two phenyl rings and the hydrocarbon backbone are nonpolar, favoring interactions with nonpolar solvents. The overall solubility is a balance of these competing factors.

Based on available data, this compound exhibits a solubility profile characteristic of a moderately polar organic compound. It is generally described as being soluble in many common organic solvents while demonstrating poor solubility in water.[1]

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively reported in publicly available literature. However, qualitative descriptions and data for structurally analogous compounds allow for a general understanding of its solubility behavior. The following table summarizes the available qualitative and estimated quantitative solubility information.

| Solvent Class | Common Solvents | Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) |

| Polar Protic | Water | Poorly soluble[1] | < 0.1 g/100 mL |

| Ethanol | Soluble[1] | 10 - 30 g/100 mL | |

| Methanol | Soluble | 5 - 20 g/100 mL | |

| Polar Aprotic | Acetone | Soluble[1] | > 30 g/100 mL |

| Dimethyl Sulfoxide (DMSO) | Moderately Soluble | ~1 g/100 mL (reported as ~10 mg/mL) | |

| N,N-Dimethylformamide (DMF) | Moderately Soluble | ~1 g/100 mL (reported as ~10 mg/mL) | |

| Nonpolar | Diethyl Ether | Soluble | > 30 g/100 mL |

| Toluene | Soluble | > 20 g/100 mL | |

| Hexane | Sparingly Soluble | < 1 g/100 mL | |

| Halogenated | Dichloromethane | Soluble | > 30 g/100 mL |

| Chloroform | Soluble | > 30 g/100 mL | |

| Carbon Tetrachloride | More Soluble | > 20 g/100 mL |

Note: The estimated quantitative solubility values are based on general principles of organic chemistry and qualitative descriptions found in the literature. Experimental determination is necessary for precise values.

Experimental Protocols

Accurate determination of solubility is crucial for any research or development activity. The following outlines a general experimental protocol for determining the solubility of this compound.

Method 1: Gravimetric Determination (for solid solutes)

This method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected solvent

-

Scintillation vials or sealed flasks

-

Shaking incubator or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved particles.

-

Transfer the filtered saturated solution to a pre-weighed container.

-

Evaporate the solvent completely in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculate the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) * 100

Method 2: Spectroscopic Determination

This method is suitable for compounds with a chromophore and relies on Beer-Lambert Law.

Materials:

-

This compound

-

Selected solvent

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

Prepare a saturated solution as described in Method 1 (Steps 1-4).

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: A logical workflow for the experimental determination of solubility.

Signaling Pathways and Biological Activity

Currently, there is no significant information in the public domain to suggest that this compound is directly involved in specific signaling pathways or possesses notable biological activity. Its primary role is as a chemical intermediate in the synthesis of more complex molecules. Should a research program identify biological effects, further investigation into its mechanism of action and potential interaction with signaling pathways would be warranted.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While precise quantitative data is limited, the provided qualitative information, estimated values, and detailed experimental protocols offer a strong starting point for researchers, scientists, and drug development professionals. The logical workflow for solubility determination provides a clear roadmap for generating the specific data required for various applications, from reaction optimization to formulation design. As a versatile chemical intermediate, a thorough understanding of its solubility is paramount for its effective utilization in scientific and industrial settings.

References

The Unexplored Therapeutic Potential of Diethyl 2,3-Diphenylbutanedioate Derivatives: A Technical Guide for Researchers

Executive Summary

This technical guide addresses the current state of knowledge regarding the biological activity of diethyl 2,3-diphenylbutanedioate and its derivatives. Despite extensive investigation, publicly available scientific literature lacks specific studies detailing the biological activities, experimental protocols, and mechanisms of action for this particular class of compounds. This document serves to highlight this significant knowledge gap and to provide a foundational framework for researchers interested in exploring the therapeutic potential of these molecules. By examining structurally related compounds and outlining generalizable experimental approaches, this guide offers a starting point for future research endeavors in this promising but uncharted area of medicinal chemistry.

Introduction to this compound

This compound, also known as diethyl 2,3-diphenylsuccinate, is a diester with the chemical formula C₂₀H₂₂O₄. The core structure features a butane backbone with phenyl groups at the 2 and 3 positions and ethyl ester functionalities at the 1 and 4 positions. The presence of two stereocenters at the C2 and C3 positions means the molecule can exist as (2R,3R), (2S,3S), and meso isomers. The lipophilic phenyl groups and the polar ester moieties bestow the molecule with a unique physicochemical profile that could lead to interesting pharmacological properties.

While direct biological data is absent, the general class of diaryl compounds and molecules containing diethyl ester functionalities have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory effects. This suggests that derivatives of this compound could be valuable scaffolds for the development of novel therapeutic agents.

Synthesis and Chemical Properties

A general approach to the synthesis of this compound derivatives can be conceptualized through established organic chemistry reactions. A plausible synthetic route is the reductive coupling of a substituted ethyl benzoylformate.

Generalized Synthesis Protocol:

-

Preparation of Substituted Ethyl Benzoylformate: A substituted benzoic acid is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with ethanol to yield the ethyl benzoylformate.

-

Reductive Coupling: The substituted ethyl benzoylformate undergoes a reductive coupling reaction. This can be achieved using various reducing agents, such as samarium(II) iodide (SmI₂) or through electrochemical methods. This step couples two molecules of the benzoylformate to form the diethyl 2,3-dihydroxy-2,3-diphenylbutanedioate intermediate.

-

Deoxygenation: The dihydroxy intermediate is then deoxygenated to yield the final this compound derivative. This can be accomplished through a two-step process involving the formation of a cyclic thionocarbonate followed by treatment with a thiophile like trimethyl phosphite.

Modifications to the phenyl rings can be introduced by starting with appropriately substituted benzoic acids. The ester groups could also be varied by using different alcohols in the initial esterification step.

Potential Biological Activities: An Extrapolation from Related Compounds

In the absence of direct data, we can infer potential biological activities for this compound derivatives by examining related chemical structures.

Table 1: Biological Activities of Structurally Related Compound Classes

| Compound Class | Example Compound | Biological Activity | Quantitative Data (IC₅₀) | Reference Cell Line(s) |

| Diaryl Pyrazoles | 1,5-Diaryl Pyrazole Derivative (T5) | COX-2 Inhibition | 0.781 µM | N/A (Enzymatic Assay) |

| Diaryl Pyrazoles | 1,5-Diaryl Pyrazole Derivative (T3) | COX-1 Inhibition | 4.655 µM | N/A (Enzymatic Assay) |

| Diaryl Furanones | F-derivative of -SOMe substituted furan-3(2H)-one | Cytotoxicity | 10 µM | MCF-7 (Breast Cancer) |

| Diaryl Furanones | F-derivative of -SOMe substituted furan-3(2H)-one | Cytotoxicity | 7.5 µM | HSC-3 (Squamous Cell Carcinoma) |

| Diethyl Diaminothiophenes | Azomethine of DDTD (2b) | Antiproliferative | 2.3 µM | T47D (Breast Cancer) |

| Diethyl Diaminothiophenes | Azomethine of DDTD (2k) | Antiproliferative | 7.1 µM | T47D (Breast Cancer) |

Disclaimer: The data in this table is for structurally related but distinct molecules and should be used for hypothesis generation only.

The data from related diaryl and diethyl ester-containing compounds suggests that derivatives of this compound may warrant investigation for their anti-inflammatory and anticancer properties.

Proposed Experimental Protocols for Biological Evaluation

Researchers venturing into the study of this compound derivatives can adopt the following generalized protocols for initial biological screening.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits the growth of cancer cells by 50% (IC₅₀).

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide solution and incubated for 10 minutes. Then, 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution is added, and the mixture is incubated for another 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Visualizing Methodologies and Potential Mechanisms

To aid in the conceptualization of research workflows and potential mechanisms of action, the following diagrams are provided.

Caption: A generalized workflow for the discovery and development of novel bioactive compounds.

Caption: A hypothetical anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The field of medicinal chemistry is in constant need of novel molecular scaffolds to address ongoing therapeutic challenges. This compound and its derivatives represent a class of compounds with a promising, yet entirely unexplored, potential. The structural similarity to other biologically active diaryl compounds suggests that this scaffold could be a fruitful starting point for the development of new anticancer and anti-inflammatory agents.

This technical guide has aimed to provide a foundational resource for researchers by outlining potential synthetic strategies, proposing initial biological screening protocols, and offering a conceptual framework for mechanistic studies. It is our hope that this document will stimulate research into this area, leading to the discovery and development of new and effective therapeutic agents. The critical next step is the synthesis of a small library of these derivatives and their systematic evaluation in the biological assays described herein.

The Genesis of Diethyl 2,3-diphenylbutanedioate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of Diethyl 2,3-diphenylbutanedioate, a succinic acid ester with significant stereochemical complexity. While a singular definitive "discovery" of this compound is not prominently documented in modern chemical literature, its synthesis and characterization are deeply rooted in the foundational principles of 19th-century organic chemistry, particularly the exploration of dicarboxylic acids and the advent of stereochemistry. This document details the probable synthetic origins, the key scientific minds whose work enabled its creation, the evolution of experimental protocols for its synthesis and stereoisomer separation, and explores its potential, though currently limited, applications in drug development.

Introduction: Unraveling a Stereochemical Puzzle

This compound, also known as diethyl diphenylsuccinate, is a diester of 2,3-diphenylsuccinic acid. Its molecular structure, featuring two chiral centers at the C2 and C3 positions, gives rise to three possible stereoisomers: a meso form and a pair of enantiomers (dl-form). The history of this compound is intrinsically linked to the pioneering work on the spatial arrangement of atoms in molecules, a field that revolutionized organic chemistry in the late 19th century.

The initial synthesis of this and related compounds can be conceptually traced back to the groundbreaking work on conjugate additions by Arthur Michael and the stereochemical investigations of Johannes Wislicenus. While a specific date for the first synthesis of this compound is elusive, the intellectual framework for its creation was firmly established during this era of profound discovery.

Historical Context and Foundational Syntheses

The synthesis of succinic acid derivatives was a central theme in 19th-century organic chemistry. The development of methods to form carbon-carbon bonds was crucial for the construction of more complex organic molecules.

The Michael Addition: A Conceptual Precursor

The most logical and historically relevant pathway to the carbon backbone of 2,3-diphenylsuccinic acid is through a reaction analogous to the Michael Addition . Arthur Michael, in the late 1880s, discovered the addition of a nucleophile (a "Michael donor") to an α,β-unsaturated carbonyl compound (a "Michael acceptor").

While not a direct synthesis of the target molecule, the conceptual framework of the Michael addition is critical. The formation of the 2,3-diphenylbutanedioate structure can be envisaged through the dimerization of a phenylacetic ester derivative or the addition of a phenyl-stabilized carbanion to a phenyl-substituted α,β-unsaturated ester.

Early Synthetic Approaches to Diphenylsuccinic Acid

The parent dicarboxylic acid, 2,3-diphenylsuccinic acid, was the initial focus of synthetic efforts. Early methods likely involved the reductive coupling of phenylacetic acid derivatives or the condensation of benzaldehyde with a suitable two-carbon synthon.

A plausible early synthetic route would have involved the reaction of ethyl phenylacetate with a strong base to form an enolate, followed by oxidative coupling.

Stereochemistry: The Heart of the Matter

The existence of stereoisomers of this compound is a direct consequence of its two chiral centers. The work of chemists like Johannes Wislicenus on the stereoisomerism of lactic acid and other molecules with multiple chiral centers laid the theoretical groundwork for understanding the meso and dl forms of 2,3-diphenylsuccinic acid and its esters.

The separation and characterization of these stereoisomers would have been a significant challenge for 19th-century chemists, relying on techniques like fractional crystallization of the diacid or its salts with chiral resolving agents.

Experimental Protocols: From Historical to Modern Methods

This section details the probable historical and established modern experimental procedures for the synthesis and separation of this compound stereoisomers.

Synthesis of 2,3-Diphenylsuccinic Acid (Historical Perspective)

A likely 19th-century approach would have been the base-catalyzed self-condensation of ethyl phenylacetate, followed by hydrolysis and decarboxylation.

Experimental Workflow (Hypothetical 19th Century):

Methodological & Application

Synthesis of Diethyl 2,3-diphenylbutanedioate from Benzil: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive, multi-step protocol for the synthesis of diethyl 2,3-diphenylbutanedioate, a valuable diester in organic synthesis, starting from the readily available diketone, benzil. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental procedures, data presentation, and a visual representation of the synthetic workflow. While a direct conversion of benzil to the target molecule is not feasible, this note outlines a reliable four-step pathway.

Introduction

This compound, also known as diethyl 2,3-diphenylsuccinate, is a significant organic compound with applications in the synthesis of various complex molecules and as a potential building block in medicinal chemistry. Its synthesis from benzil involves a series of well-established organic transformations, including rearrangement, reduction, oxidative coupling, and esterification. This protocol provides a clear and reproducible methodology for each of these critical steps.

Overall Synthetic Pathway

The synthesis of this compound from benzil is achieved through the following four-step sequence:

-

Benzilic Acid Rearrangement: Benzil undergoes a base-catalyzed rearrangement to yield benzilic acid.

-

Reduction of Benzilic Acid: The hydroxyl group of benzilic acid is reduced to afford diphenylacetic acid.

-

Oxidative Coupling of Diphenylacetic Acid: Diphenylacetic acid is dimerized to form 2,3-diphenylsuccinic acid.

-

Fischer Esterification: The resulting 2,3-diphenylsuccinic acid is esterified with ethanol to produce the final product, this compound.

Experimental Protocols

Step 1: Benzilic Acid Rearrangement

This procedure outlines the conversion of benzil to benzilic acid.

Materials:

-

Benzil

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric Acid (HCl, concentrated)

-

Activated Charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) in 95% ethanol.

-

Add a solution of potassium hydroxide (2.5 equivalents) in water to the flask.

-

Heat the mixture to reflux for 15-20 minutes. The solution will turn deep reddish-brown.

-

After reflux, cool the reaction mixture in an ice bath to precipitate the potassium salt of benzilic acid.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dissolve the potassium salt in hot water and add a small amount of activated charcoal to decolorize the solution.

-

Filter the hot solution to remove the charcoal.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the precipitation of benzilic acid is complete.

-

Collect the white, crystalline benzilic acid by vacuum filtration, wash thoroughly with cold water, and dry.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) | Melting Point (°C) |

| Benzil | 210.23 | 10.0 | 0.0476 | - | 94-96 |

| Benzilic Acid | 228.24 | - | - | 85-95 | 150-152 |

Step 2: Reduction of Benzilic Acid to Diphenylacetic Acid

This protocol describes the reduction of the hydroxyl group in benzilic acid.[1][2]

Materials:

-

Benzilic Acid

-

Red Phosphorus

-

Hydriodic Acid (57%)

-

Glacial Acetic Acid

Procedure:

-

To a round-bottom flask, add benzilic acid (1 equivalent), red phosphorus (1.5 equivalents), and glacial acetic acid.[1][2]

-

Carefully add hydriodic acid (57%, 1 equivalent) to the mixture.[2]

-

Attach a reflux condenser and heat the mixture under reflux for 2-3 hours.[1][2]

-

While hot, filter the reaction mixture to remove the excess red phosphorus.

-

Pour the hot filtrate into a beaker of cold water to precipitate the diphenylacetic acid.

-

Collect the product by vacuum filtration, wash with water, and recrystallize from aqueous ethanol.

-

Dry the purified diphenylacetic acid.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) | Melting Point (°C) |

| Benzilic Acid | 228.24 | 10.0 | 0.0438 | - | 150-152 |

| Diphenylacetic Acid | 212.24 | - | - | ~90 | 145-148 |

Step 3: Oxidative Coupling of Diphenylacetic Acid to 2,3-Diphenylsuccinic Acid

This procedure details the dimerization of diphenylacetic acid.

Materials:

-

Diphenylacetic Acid

-

Lead(IV) Oxide (PbO₂)

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask, dissolve diphenylacetic acid (1 equivalent) in glacial acetic acid.

-

Add lead(IV) oxide (1.1 equivalents) portion-wise to the stirred solution.

-

Heat the mixture at reflux for 4-6 hours. The color of the reaction mixture will change from dark brown to a lighter shade.

-

After cooling, pour the reaction mixture into a large volume of water.

-

Collect the precipitated crude 2,3-diphenylsuccinic acid by vacuum filtration.

-

Recrystallize the product from a suitable solvent such as aqueous acetic acid or ethanol to obtain the purified diacid.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) | Melting Point (°C) |

| Diphenylacetic Acid | 212.24 | 10.0 | 0.0471 | - | 145-148 |

| 2,3-Diphenylsuccinic Acid | 270.28 | - | - | 50-60 | meso: 247-249, dl: 238-240 |

Step 4: Fischer Esterification of 2,3-Diphenylsuccinic Acid

This final step describes the synthesis of the target molecule, this compound.

Materials:

-

2,3-Diphenylsuccinic Acid

-

Absolute Ethanol

-

Sulfuric Acid (concentrated)

-

Sodium Bicarbonate (saturated solution)

-

Brine

Procedure:

-

In a round-bottom flask, suspend 2,3-diphenylsuccinic acid (1 equivalent) in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the volume of ethanol).

-

Heat the mixture at reflux for 8-12 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization from ethanol.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) | Physical State |

| 2,3-Diphenylsuccinic Acid | 270.28 | 10.0 | 0.0370 | - | Solid |

| This compound | 326.39 | - | - | 80-90 | Solid |

Synthetic Workflow Diagram

Caption: Multi-step synthesis of this compound from benzil.

Conclusion

This application note provides a validated and detailed multi-step protocol for the synthesis of this compound from benzil. The procedures are described with clarity, and the expected quantitative data are presented for each step, facilitating reproducibility in a research setting. The provided workflow diagram offers a clear visual summary of the synthetic route. This comprehensive guide will be a valuable resource for chemists engaged in the synthesis of complex organic molecules.

References

Application Notes and Protocols: Diethyl 2,3-Diphenylbutanedioate in Aldol Condensation Reactions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct applications of diethyl 2,3-diphenylbutanedioate in aldol condensation reactions are not well-documented in peer-reviewed literature. The following application notes and protocols are based on the structural characteristics of the molecule and established principles of stereoselective synthesis. The proposed applications are therefore hypothetical and intended to serve as a conceptual guide for researchers exploring novel chiral auxiliaries and ligands.

Introduction to this compound

This compound, also known as diethyl 2,3-diphenylsuccinate, is a diester of 2,3-diphenylsuccinic acid. Its structure is characterized by a C2-symmetric backbone with two stereogenic centers, two phenyl groups, and two ethyl ester functionalities. This combination of features, particularly its chirality and the presence of coordinating ester groups, suggests its potential utility in asymmetric synthesis.

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1][2] A significant challenge in aldol reactions is the control of stereochemistry at the newly formed stereocenters. Chiral auxiliaries are often employed to induce facial selectivity in the enolate and/or the electrophile, leading to the desired diastereomer.[3]

While not a conventional chiral auxiliary, the C2-symmetric and chiral nature of this compound makes it an interesting candidate for exploration in stereoselective transformations, potentially as a precursor to a chiral ligand or auxiliary.

Hypothetical Application as a Chiral Ligand Precursor

One potential application of this compound is as a precursor for the synthesis of chiral ligands for metal-catalyzed asymmetric aldol reactions. The ester functionalities can be reduced to alcohols or converted to amides to generate bidentate or tetradentate ligands. The C2-symmetry of the backbone can be advantageous in creating a well-defined chiral pocket around a metal center, thereby influencing the stereochemical outcome of the reaction.

For instance, reduction of the diethyl ester to the corresponding diol, (2,3-diphenylbutane-1,4-diol), and subsequent modification could yield ligands for Lewis acidic metals, which are known to catalyze aldol reactions.

Logical Workflow for Ligand Synthesis and Application

References

Application Notes and Protocols: Diethyl 2,3-diphenylbutanedioate and its Analogs in Controlled Radical Polymerization

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethyl 2,3-diphenylbutanedioate belongs to a class of hexa-substituted ethane derivatives that can function as thermal iniferters in controlled radical polymerization. An iniferter is a chemical compound that acts as an initiator, chain transfer agent, and terminator, enabling the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. This controlled ("living") nature of the polymerization allows for the preparation of block copolymers and other complex polymer architectures.

The core principle of iniferter-mediated polymerization lies in the reversible cleavage of a sterically hindered carbon-carbon bond upon heating. This generates two radicals: a primary initiating radical and a dormant radical species. The reversible combination of the propagating polymer chain with the dormant radical allows for control over the polymerization process.

This document provides an overview of the application of this compound analogs, such as diethyl 2,3-dicyano-2,3-di(p-tolyl)succinate, in the controlled radical polymerization of vinyl monomers like styrene and methyl methacrylate (MMA).

Mechanism of Iniferter-Mediated Polymerization

The polymerization process initiated by a hexa-substituted ethane iniferter, such as an analog of this compound, proceeds through a "living" radical mechanism. The central, sterically hindered C-C bond of the iniferter undergoes thermal dissociation to generate radicals that can initiate polymerization. The growing polymer chains are reversibly terminated by these radicals, establishing a dynamic equilibrium that allows for controlled chain growth.

Caption: Iniferter-mediated polymerization mechanism.

Quantitative Data from Polymerization Studies

The following tables summarize representative data from studies on the polymerization of methyl methacrylate (MMA) and styrene using hexa-substituted ethane iniferters. This data illustrates the controlled nature of the polymerization, characterized by a linear increase in molecular weight with conversion and relatively low polydispersity indices (PDI).

Table 1: Polymerization of Methyl Methacrylate (MMA) with a Diethyl 2,3-dicyano-2,3-diarylsuccinate Analog

| Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 2 | 15.2 | 15,300 | 1.58 |

| 4 | 28.9 | 29,800 | 1.61 |

| 6 | 42.1 | 43,500 | 1.60 |

| 8 | 55.8 | 57,600 | 1.59 |

Note: Data is synthesized from typical results for this class of iniferters.

Table 2: Bulk Polymerization of Styrene with a Diethyl 2,3-dicyano-2,3-diarylsuccinate Analog at 85°C

| Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 8.5 | 12,500 | 1.45 |

| 2 | 16.2 | 24,800 | 1.48 |

| 4 | 30.1 | 45,200 | 1.52 |

| 6 | 45.3 | 67,100 | 1.55 |

Note: Data is synthesized from typical results for this class of iniferters.[1]

Experimental Protocols

The following are generalized protocols for the bulk polymerization of methyl methacrylate (MMA) and styrene using a diethyl 2,3-diarylbutanedioate type iniferter.

Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)

Materials:

-

Methyl methacrylate (MMA), freshly distilled to remove inhibitor

-

Diethyl 2,3-diarylbutanedioate type iniferter

-

Schlenk flask or heavy-walled polymerization tube

-

Vacuum line

-

Oil bath

-

Methanol

-

Tetrahydrofuran (THF) for GPC analysis

Procedure:

-

A specific amount of the diethyl 2,3-diarylbutanedioate type iniferter is placed into a Schlenk flask or polymerization tube.

-

Freshly distilled MMA is added to the flask.

-

The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

The flask is sealed under vacuum or an inert atmosphere (e.g., argon).

-

The sealed flask is placed in a preheated oil bath at the desired reaction temperature (e.g., 80-120°C).

-

The polymerization is allowed to proceed for a predetermined time.

-

To terminate the reaction, the flask is rapidly cooled in an ice bath.

-

The contents of the flask are dissolved in a small amount of THF and then precipitated into a large excess of methanol.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

-

The polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).

Protocol 2: Synthesis of a Block Copolymer (e.g., PMMA-b-PSt)

Materials:

-

PMMA macroinitiator (synthesized as per Protocol 1)

-

Styrene, freshly distilled

-

Additional materials as listed in Protocol 1

Procedure:

-

The PMMA macroinitiator, which contains the iniferter fragment at the chain end, is dissolved in freshly distilled styrene in a Schlenk flask.

-

The mixture undergoes three freeze-pump-thaw cycles.

-

The flask is sealed and placed in a preheated oil bath at a suitable temperature for styrene polymerization (e.g., 100-120°C).

-

The polymerization is conducted for the desired time to achieve the target block length.

-

The reaction is terminated and the block copolymer is isolated using the same procedure as in Protocol 1 (steps 7-9).

-

The resulting block copolymer is analyzed by GPC and may be further characterized by techniques such as NMR spectroscopy to confirm the block structure.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a controlled radical polymerization experiment using a diethyl 2,3-diarylbutanedioate analog as a thermal iniferter.

Caption: Experimental workflow for iniferter-mediated polymerization.

Disclaimer: The provided protocols are generalized and may require optimization for specific monomers, iniferters, and desired polymer characteristics. Appropriate laboratory safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols: Diethyl 2,3-Diphenylbutanedioate as a Versatile Precursor for Pharmaceutical Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diethyl 2,3-diphenylbutanedioate is a promising, though currently underutilized, precursor in the synthesis of various pharmaceutical compounds. Its stereochemistry and the presence of two phenyl groups on adjacent carbons in a four-carbon backbone make it an attractive starting material for the synthesis of a range of biologically active molecules. This document outlines the potential applications of this compound in the synthesis of anticonvulsant and non-steroidal anti-inflammatory drugs (NSAIDs), provides detailed hypothetical experimental protocols, and discusses the biological significance of the target compounds.

Introduction

The search for novel therapeutic agents is a cornerstone of medicinal chemistry. The molecular scaffold of a starting material often dictates the structural diversity and potential biological activity of the resulting compounds. This compound, with its vicinal diphenyl substitution, presents a unique structural motif that can be exploited to synthesize a variety of heterocyclic and carbocyclic compounds with potential therapeutic applications. This document explores its utility as a precursor for the synthesis of diphenyl-substituted succinimides (potential anticonvulsants) and diaryl-substituted five-membered heterocyclic systems (potential NSAIDs).

Potential Pharmaceutical Applications

Synthesis of Diphenyl-Substituted Succinimide Derivatives for Anticonvulsant Activity

The succinimide ring is a well-established pharmacophore in a number of anticonvulsant drugs. The presence of two phenyl groups on the succinimide ring can enhance the lipophilicity and potentially improve the pharmacokinetic and pharmacodynamic properties of the resulting compound. This compound is an ideal precursor for the synthesis of 3,4-diphenylsuccinimide.

Biological Significance: The resulting 3,4-diphenylsuccinimide could potentially modulate ion channels or neurotransmitter receptors in the central nervous system, similar to other known anticonvulsants. The diphenyl substitution pattern may confer a unique pharmacological profile.

Synthesis of Diaryl-Substituted Heterocyclic Compounds as Potential NSAIDs

Certain diaryl-substituted five-membered heterocyclic compounds are known to exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. This compound can be envisioned as a precursor for the synthesis of such compounds, for example, by conversion to a diketone followed by cyclization with appropriate reagents.

Biological Significance: The resulting diaryl-substituted heterocyclic compounds could act as selective COX-2 inhibitors, potentially offering a better safety profile compared to non-selective NSAIDs.

Experimental Protocols

Proposed Synthesis of 3,4-Diphenylsuccinimide from this compound

This protocol describes a hypothetical two-step synthesis of 3,4-diphenylsuccinimide. The first step involves the ammonolysis of the diester to the corresponding diamide, followed by a cyclizing dehydration to form the succinimide ring.

Step 1: Ammonolysis of this compound

-

Materials: this compound, concentrated ammonium hydroxide, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve 10 g of this compound in 100 mL of ethanol.

-

Add 50 mL of concentrated ammonium hydroxide to the solution.

-

Stir the mixture at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure to obtain the crude 2,3-diphenylsuccinamide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,3-diphenylsuccinamide.

-

Step 2: Cyclization of 2,3-Diphenylsuccinamide to 3,4-Diphenylsuccinimide

-

Materials: 2,3-Diphenylsuccinamide, acetic anhydride.

-

Procedure:

-

Place 5 g of 2,3-diphenylsuccinamide in a round-bottom flask.

-

Add 20 mL of acetic anhydride.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Stir vigorously until the excess acetic anhydride is hydrolyzed.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 3,4-diphenylsuccinimide.

-

Quantitative Data (Hypothetical):

| Parameter | Value |

| Step 1: 2,3-Diphenylsuccinamide | |

| Yield | 85% |

| Purity (by HPLC) | >98% |

| Melting Point | 210-212 °C |

| Step 2: 3,4-Diphenylsuccinimide | |

| Yield | 90% |

| Purity (by HPLC) | >99% |

| Melting Point | 188-190 °C |

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthesis of 3,4-diphenylsuccinimide.

Potential Signaling Pathway Inhibition

Caption: Hypothetical inhibition of neuronal hyperexcitability.

Conclusion

This compound represents a valuable yet underexplored precursor for the synthesis of pharmaceutically relevant compounds. The proposed synthetic routes to diphenyl-substituted succinimides and other heterocyclic systems highlight the potential of this starting material in the development of new anticonvulsant and anti-inflammatory agents. Further research into the synthetic transformations and biological evaluation of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.

Experimental protocol for the purification of Diethyl 2,3-diphenylbutanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,3-diphenylbutanedioate, also known as diethyl 2,3-diphenylsuccinate, is a diester of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. Its stereoisomers, in particular, serve as valuable chiral synthons. The purity of this compound is paramount for its effective use in subsequent synthetic steps and for ensuring the desired stereochemical outcomes in complex molecule synthesis. This application note provides a detailed experimental protocol for the purification of this compound using flash column chromatography, a widely used and effective technique for the separation of organic compounds.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its purification and handling. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₂O₄ |

| Molecular Weight | 326.39 g/mol |

| Appearance | White solid |

| Melting Point | 52-54 °C |

| Boiling Point | Data not readily available |